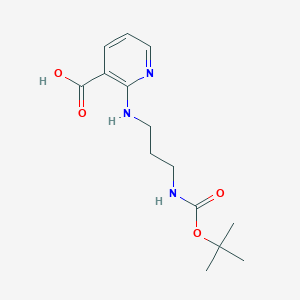

![molecular formula C9H7N5S B1303693 7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺 CAS No. 338793-17-2](/img/structure/B1303693.png)

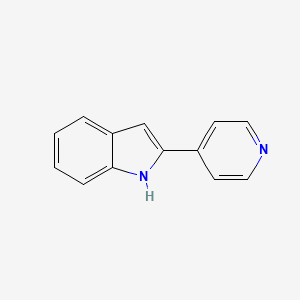

7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺

描述

The compound 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine ring system, which is a tricyclic structure that has been the subject of various synthetic studies. This compound is of interest due to its potential biological activities, which may include xanthine oxidase inhibition and antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related thieno[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of hydrazinothieno pyrimidinones with orthoesters or through oxidative cyclization of benzylidenehydrazinothieno pyrimidinones. These methods lead to the formation of novel ring systems that can be further substituted to create a variety of derivatives . Additionally, parallel synthetic methods have been employed for the rapid preparation of substituted triazolopyrimidinones, which may be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine would be expected to exhibit tautomeric preferences, which can be established using techniques such as 2D NOESY experiments. The presence of the thienyl group and the triazolopyrimidine core suggests a complex molecular geometry that could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thieno[1,2,4]triazolopyrimidines includes their ability to undergo isomerization, as seen in the Dimroth-type rearrangement, which is a key step in the synthesis of certain derivatives . The fluorinated derivatives of related structures have been synthesized through cyclocondensation reactions, indicating that the compound may also participate in similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic aromatic compounds. These properties include solubility in common organic solvents, stability under standard conditions, and the potential for varied biological activities. The introduction of substituents such as fluorine can significantly alter these properties, as seen in the case of fluorinated triazolotriazines .

科学研究应用

合成和化学性质

- 与7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺密切相关的化合物已通过各种过程合成,展示了化学多样性和创造各种衍生物的潜力。例如,合成了一系列(5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-7-醇,并对其进行了抗微生物和抗真菌活性评价,表明该化合物在生物医学应用中的潜力(Komykhov et al., 2017)。

生物应用和受体相互作用

- 制备了一系列3-(苯磺酰基)噻吩[2,3-e][1,2,3]三唑并[1,5-a]嘧啶,并评估了它们与5-HT6受体的结合亲和力,一些衍生物表现出高亲和力和选择性,使它们成为进一步研究神经和心理障碍的潜在候选物(Ivachtchenko et al., 2010)。

抗微生物活性

- 合成了各种噻吩和呋喃嘧啶衍生物,包括与7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺相关的结构,与抗微生物活性相关。例如,合成了8,9-二甲基[1,2,4]三唑并[4,3-c]噻吩[3,2-e]嘧啶等化合物,并在抗微生物活性筛选中显示出有希望的结果(Hossain & Bhuiyan, 2009)。

在环境友好条件下的合成

- 研究表明,在环境友好条件下合成了相关化合物,例如在水上的区域选择性合成各种取代的吡唑并[1,5-a]嘧啶和[1,2,4]三唑并[1,5-a]嘧啶,展示了绿色化学应用的潜力(Gol et al., 2019)。

未来方向

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

属性

IUPAC Name |

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMCZWDEQGXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377318 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

338793-17-2 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)